molecular formula C18H13ClN4O3 B12120304 1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- CAS No. 1017473-67-4

1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-

Cat. No.: B12120304
CAS No.: 1017473-67-4
M. Wt: 368.8 g/mol
InChI Key: OQQWSRKZNHHGAB-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- is a complex organic compound that belongs to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- typically involves a multi-step process. One common method is the cycloaddition reaction, where azides react with alkynes in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to yield high purity products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce various triazole derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity. Additionally, the benzisoxazole moiety can interact with enzymes and receptors, modulating their activity . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- is unique due to its combination of the triazole ring with the benzisoxazole moiety. This structural feature imparts specific chemical and biological properties that are not observed in other triazole derivatives .

Properties

CAS No.

1017473-67-4

Molecular Formula

C18H13ClN4O3

Molecular Weight

368.8 g/mol

IUPAC Name

2-[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazol-4-yl]acetic acid

InChI

InChI=1S/C18H13ClN4O3/c1-10-16(9-17(24)25)20-22-23(10)13-6-7-15-14(8-13)18(26-21-15)11-2-4-12(19)5-3-11/h2-8H,9H2,1H3,(H,24,25)

InChI Key

OQQWSRKZNHHGAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)CC(=O)O

Origin of Product

United States

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